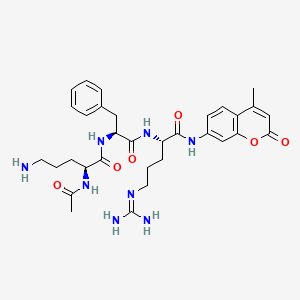

Ac-Orn-Phe-Arg-AMC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina es un potente sustrato fluorescente utilizado en varios ensayos bioquímicos. Es particularmente eficaz como sustrato para la cd-Triptosa y la β 1-Triptosa, enzimas que participan en la activación de los mastocitos. El compuesto libera 7-Amino-4-Metilcumarina tras la escisión enzimática, que puede detectarse mediante fluorescencia, lo que lo convierte en una herramienta valiosa en aplicaciones de investigación y diagnóstica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina implica el ensamblaje paso a paso de la cadena peptídica seguido de la unión del fragmento 7-Amino-4-Metilcumarina. El proceso suele comenzar con la protección de los grupos amino de la Ornitina, la Fenilalanina y la Arginina utilizando grupos protectores adecuados. Los aminoácidos protegidos se acoplan entonces secuencialmente utilizando reactivos de acoplamiento peptídico como la N,N'-Diciclohexilcarbodiimida (DCC) y el 1-Hidroxi-benzotriazol (HOBt). Una vez ensamblada la cadena peptídica, se eliminan los grupos protectores y se une el 7-Amino-4-Metilcumarina al grupo amino terminal .

Métodos de producción industrial: La producción industrial de Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina sigue rutas sintéticas similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando un alto rendimiento y pureza. El producto final se purifica mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina se somete principalmente a reacciones de escisión enzimática. El compuesto se escinde específicamente por la cd-Triptosa y la β 1-Triptosa, liberando 7-Amino-4-Metilcumarina, que puede detectarse mediante fluorescencia .

Reactivos y condiciones comunes: La escisión enzimática de Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina suele requerir la presencia de cd-Triptosa o β 1-Triptosa en condiciones fisiológicas. La reacción se lleva a cabo en una solución tamponada, a menudo a un pH que es óptimo para la actividad de la enzima .

Productos principales: El producto principal formado a partir de la escisión enzimática de Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina es 7-Amino-4-Metilcumarina, que exhibe una fuerte fluorescencia y puede detectarse fácilmente .

Aplicaciones Científicas De Investigación

Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina se utiliza ampliamente en la investigación científica, particularmente en los campos de la bioquímica y la biología molecular. Su principal aplicación es como sustrato fluorescente para detectar la actividad de la cd-Triptosa y la β 1-Triptosa. Esto lo convierte en un elemento valioso en estudios relacionados con la activación de los mastocitos, las reacciones alérgicas y los procesos inflamatorios. Además, el compuesto se utiliza en ensayos de cribado de alto rendimiento para identificar posibles inhibidores de estas enzimas, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

El mecanismo de acción de Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina implica su escisión por la cd-Triptosa y la β 1-Triptosa. Estas enzimas reconocen y se unen a la secuencia peptídica, catalizando la hidrólisis del enlace peptídico entre la Arginina y el 7-Amino-4-Metilcumarina. Esta reacción libera 7-Amino-4-Metilcumarina, que fluoresce al ser excitada con luz ultravioleta. La intensidad de la fluorescencia es proporcional a la actividad de la enzima, lo que permite una medición cuantitativa .

Comparación Con Compuestos Similares

Compuestos similares:

- Acetil-Ornitina-Fenilalanina-Arginina-4-Metilcumarina

- Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina

- Acetil-Ornitina-Fenilalanina-Arginina-4-Metilcumarina

Unicidad: Acetil-Ornitina-Fenilalanina-Arginina-7-Amino-4-Metilcumarina es única debido a su alta especificidad y sensibilidad como sustrato para la cd-Triptosa y la β 1-Triptosa. La liberación de 7-Amino-4-Metilcumarina tras la escisión enzimática proporciona un método robusto y fiable para detectar la actividad enzimática mediante fluorescencia. Esto la convierte en la opción preferida en varios ensayos bioquímicos y aplicaciones de investigación .

Propiedades

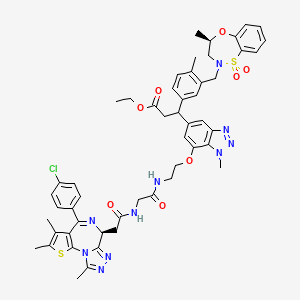

Fórmula molecular |

C32H42N8O6 |

|---|---|

Peso molecular |

634.7 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-5-amino-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |

InChI |

InChI=1S/C32H42N8O6/c1-19-16-28(42)46-27-18-22(12-13-23(19)27)38-29(43)25(11-7-15-36-32(34)35)39-31(45)26(17-21-8-4-3-5-9-21)40-30(44)24(10-6-14-33)37-20(2)41/h3-5,8-9,12-13,16,18,24-26H,6-7,10-11,14-15,17,33H2,1-2H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,34,35,36)/t24-,25-,26-/m0/s1 |

Clave InChI |

SEBFLTJLLRAJET-GSDHBNRESA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN)NC(=O)C |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)

![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)